2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide is a compound belonging to the imidazothiazole family. This class of compounds is known for its diverse biological activities, including antifungal, antitubercular, antipsychotic, antiviral, and antitumor properties . The specific compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Similar imidazothiazole derivatives have been known to interact with various cellular targets, including protein kinases .
Mode of Action
It is known that similar compounds can interact with their targets, leading to various cellular changes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of cellular pathways .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activity against various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imidazothiazole derivatives, have been reported to exhibit a wide range of biological properties, including antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Cellular Effects
The cellular effects of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide Related compounds have shown inhibitory effects on various cancer cell lines . For instance, one study reported that a compound with a similar structure showed significant inhibitory activity against the MDA-MB-231 cell line .
Molecular Mechanism
The molecular mechanism of action of This compound is not well-established. It is known that imidazothiazole derivatives can modulate the immune system through T-cell activation and proliferation, increasing neutrophil mobility, and stimulating antibody formation .
Temporal Effects in Laboratory Settings
The temporal effects of This compound Related compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The dosage effects of This compound in animal models have not been reported. Related compounds have shown dose-dependent effects in animal models .
Metabolic Pathways
The metabolic pathways involving This compound Related compounds have been reported to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of This compound Related compounds have been reported to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of This compound Related compounds have been reported to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide typically involves the formation of the imidazothiazole core followed by functionalization at specific positions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then cyclized with an appropriate imidazole precursor
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways and interacting with specific proteins.
Industry: It could be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazothiazole derivative known for its immunostimulatory and anticancer properties.
Uniqueness
What sets 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide apart is its specific structural features and the combination of biological activities it exhibits. Its unique substitution pattern and functional groups contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h7-10,12-13,16H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFZFOSNLUGERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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